(7-methyl-1-benzofuran-5-yl)boronic acid
Description
Properties
CAS No. |
254886-15-2 |
|---|---|
Molecular Formula |
C9H9BO3 |
Molecular Weight |
176 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Electronic Properties and Medicinal Utility of 7-Methyl Substituted Benzofurans
Technical Guide for Medicinal Chemists and Structural Biologists
Executive Summary
The 7-methylbenzofuran scaffold represents a specific, electronically distinct subclass of the benzofuran family. While C2, C3, and C5 substitutions are ubiquitous in medicinal chemistry, the C7-methyl substitution offers unique tactical advantages: it modulates the electron density of the benzene ring without sterically compromising the critical C2-C3 pharmacophore, blocks a common metabolic soft spot, and incrementally increases lipophilicity (
Electronic Structure & Reactivity Profile
The introduction of a methyl group at the C7 position acts as a weak electron-donating group (EDG) via induction (
2.1 Frontier Molecular Orbital (FMO) Analysis
-
HOMO Destabilization: The 7-methyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO). Since the benzofuran system is already electron-rich, this further increases its susceptibility to oxidative metabolism and electrophilic attack, unless the specific position of attack is sterically hindered.
-
Band Gap Narrowing: The HOMO-LUMO gap is slightly narrowed compared to the unsubstituted parent. This correlates with the observed antioxidant properties of 7-methylbenzofuran derivatives (e.g., 4,6-dihydroxy-7-methylbenzofuran-3-one), as the molecule can more easily donate an electron to scavenge radicals.
2.2 Reactivity & Directing Effects
The reactivity of 7-methylbenzofuran is governed by the interplay between the furan oxygen's resonance contribution and the 7-methyl group's inductive effect.
-
Furan Ring (C2/C3): The C2 position remains the most reactive site for electrophilic attack (e.g., formylation, acylation) due to the heteroatom stabilization of the intermediate sigma complex. The 7-methyl group exerts a negligible steric effect on C2 but slightly increases nucleophilicity at C2 via long-range electron donation.
-
Benzene Ring (C4/C5/C6):
-
C6 Position: The 7-methyl group directs ortho to C6. The furan oxygen also activates C6 (para-like resonance). Consequently, C6 is the most activated site on the benzene ring , making it a "hotspot" for electrophilic substitution if C2/C3 are blocked.
-
C4 Position: Activated para by the 7-methyl group.
-
C5 Position: Generally less activated in this specific substitution pattern compared to C4/C6.
-
Diagram 1: Electronic Activation & Reactivity Map
Caption: Electronic directing effects in 7-methylbenzofuran. Red arrows indicate activation; green dashed line indicates metabolic blocking.
Synthetic Protocols
Accessing the 7-methylbenzofuran core requires regioselective strategies. Two robust methods are detailed below: the classical Claisen Rearrangement (for access from phenols) and the Modern Pyron-Nitroalkene Cyclization (for high regiocontrol).
Method A: The Claisen Rearrangement Route (From o-Vanillin)
This route is preferred for generating 7-substituted benzofurans when starting from accessible phenol precursors like o-vanillin.
Protocol:
-
O-Alkylation: React o-vanillin with propargyl bromide in DMF (
, 60°C, 4h) to form the propargyl ether. -
Claisen Rearrangement: Heat the ether in
-diethylaniline (200°C) or using CsF to induce [3,3]-sigmatropic rearrangement. The propargyl group migrates to the ortho position (C2 of the phenol, which becomes C7 of the benzofuran precursor). -
Cyclization: Base-catalyzed cyclization yields the 7-substituted benzofuran. Note: For 7-methyl specifically, starting with 2-methylphenol derivatives and building the furan ring is often more direct.
Method B: Regioselective [4+2] Cycloaddition (Modern)
A highly regioselective method developed for 7-methylbenzofuran-2(3H)-one (a versatile precursor).
Protocol:
-
Reagents: 3-Hydroxy-4-methyl-2H-pyran-2-one (1.0 equiv) + Methyl 3-nitrobut-3-enoate (1.5 equiv).
-
Conditions: 120°C in dichlorobenzene (DCB) with catalytic TFA (0.2 equiv).
-
Mechanism: Diels-Alder cycloaddition followed by elimination of
and . -
Yield: ~58-76% of 7-methylbenzofuran-2(3H)-one.
-
Conversion: Reduction of the lactone yields the 7-methylbenzofuran.
Diagram 2: Synthetic Workflow (Method B)
Caption: Regioselective synthesis of the 7-methylbenzofuran core via pyrone-nitroalkene cycloaddition.
Medicinal Chemistry Applications & SAR
The 7-methyl group is not merely a passive bystander; it is a functional probe for steric and metabolic fit.
4.1 Metabolic Stability (The "Blocking" Effect)
In unsubstituted benzofurans, the benzene ring is prone to cytochrome P450-mediated hydroxylation. The C7 position is a common site for Phase I metabolism.
-
Mechanism: Substitution with a methyl group at C7 blocks this position from hydroxylation.
-
Result: This can extend the half-life (
) of the drug candidate and prevent the formation of potentially toxic phenolic metabolites.
4.2 Case Studies in Drug Discovery
| Therapeutic Area | Target | Compound/Series | Effect of 7-Methyl Substitution |
| Antiviral / Oncology | eIF4E (Cap Analogues) | Bis-POM prodrugs | The N-7-methylbenzofuran analogue showed superior activity (EC50 ~40-50 μM) compared to other isomers, attributed to optimal hydrophobic packing in the cap-binding domain. |
| Epigenetics | LSD1 Inhibitors | Compound 17i | 7-substituted benzofuran derivatives demonstrated high liver microsomal stability and potent inhibition (IC50 = 0.065 μM), validating the scaffold for in vivo use.[1] |
| Antioxidant | Radical Scavenging | 7-methyl-aurones | The 7-methyl group enhances electron donation, improving radical scavenging efficacy compared to unsubstituted analogs. |
4.3 SAR Decision Matrix
When should a medicinal chemist deploy the 7-methylbenzofuran scaffold?
Diagram 3: SAR Decision Logic
Caption: Decision tree for incorporating 7-methylbenzofuran in lead optimization.
Experimental Data Summary
Table 1: Physicochemical Properties of 7-Methylbenzofuran
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 132.16 g/mol | |
| LogP (Est.) | 2.7 - 3.1 | More lipophilic than benzofuran (LogP ~2.1) |
| Enthalpy of Formation | -22.6 kJ/mol | Indicates thermodynamic stability |
| 1H NMR (CDCl3) |
References
-
Synthesis of 7-methylbenzofuran-2(3H)-one: Beaudry, C. M. et al. "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University Research.[2] Link
-
Medicinal Applications (Anticancer): "Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones." Anticancer Research.[3] Link
-
eIF4E Cap Analogues: "Second-Generation Cap Analogue Prodrugs for Targeting Aberrant Eukaryotic Translation Initiation Factor 4E." bioRxiv.[4] Link
-
LSD1 Inhibitors: "Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors." European Journal of Medicinal Chemistry. Link
-
General Properties: PubChem Compound Summary for CID 33105, 7-Methylbenzofuran. Link
-
Electronic Properties (Enthalpy): Alfa Chemistry, "7-Methylbenzofuran Properties." Link
Sources
Bioactive Architectures: The 7-Methylbenzofuran-5-yl Scaffold
The 7-methylbenzofuran-5-yl scaffold represents a highly specific, "privileged" substructure in modern medicinal chemistry, particularly within the realm of neurodegenerative therapeutics and multi-target-directed ligands (MTDLs).
This technical guide synthesizes the bioactivity, synthesis, and pharmacological potential of this scaffold, with a primary focus on its application in Alzheimer’s Disease (AD) drug discovery as established by recent high-impact studies.
Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary: The "Privileged" Architecture
The benzofuran moiety is ubiquitous in natural products, but the 7-methyl-substituted 5-yl isomer offers a unique pharmacological profile. Unlike the more common 2- or 3-substituted benzofurans, the 7-methylbenzofuran-5-yl scaffold serves as an optimal vector for extending pharmacophores into deep protein binding pockets while modulating metabolic stability.
Key Bioactive Domains:
-
Neurodegeneration: Dual inhibition of Acetylcholinesterase (AChE) and
-Amyloid (A ) aggregation. -
Oncology: Tubulin polymerization inhibition (via chalcone hybridization).
-
Metabolic Stability: The C7-methyl group provides steric protection against metabolic hydroxylation at the active ortho-position, a common clearance pathway for benzofurans.
Chemical Architecture & SAR Analysis
Structural Logic
The scaffold consists of a fused benzene and furan ring.[1][2] The C5 position serves as the primary attachment point for bio-functional side chains (e.g., chalcones, hydrazones), while the C7-methyl group acts as a lipophilic modulator.
| Parameter | Value / Characteristic | Impact on Bioactivity |
| Lipophilicity (cLogP) | ~3.13 (Base Scaffold) | Enhances Blood-Brain Barrier (BBB) permeability, critical for CNS drugs. |
| Electronic Effect | C7-Methyl (+I effect) | Increases electron density in the benzene ring, potentially strengthening |
| Steric Effect | C7-Position | Blocks metabolic oxidation at the C7 position; restricts rotational freedom of adjacent substituents. |
Structure-Activity Relationship (SAR)
In the context of Sashidhara et al. (2014) , the 7-methyl group was found to be superior to the unsubstituted analog in hybrid chalcones. The 7-methyl analog demonstrated:
-
Higher Potency: Improved IC
values against AChE compared to the 7-H analogs. -
Selectivity: Enhanced selectivity for AChE over Butyrylcholinesterase (BuChE).
Therapeutic Focus: Alzheimer's Disease (AD)
The most authoritative application of this scaffold is in the design of Benzofuran-Chalcone Hybrids . These molecules are designed to address the multifactorial nature of AD by hitting two targets simultaneously.
Mechanism of Action[3][4]
-
AChE Inhibition: The benzofuran core binds to the Peripheral Anionic Site (PAS) of AChE, while the chalcone arm extends into the Catalytic Anionic Site (CAS) . The 7-methyl group likely stabilizes the binding via hydrophobic interactions within the PAS.
-
A
Aggregation Inhibition: The planar benzofuran structure intercalates into -amyloid fibrils, disrupting -sheet formation.
Visualization: Dual-Target Signaling Pathway
The following diagram illustrates how the scaffold intervenes in the AD pathogenic cascade.
Caption: Dual mechanism of action: The scaffold inhibits AChE hydrolysis of acetylcholine and physically disrupts toxic A
Experimental Protocols (Self-Validating)
A. Synthesis of 7-Methylbenzofuran-Chalcone Hybrids
Objective: Synthesize (E)-3-(2-benzoyl-7-methylbenzofuran-5-yl)-1-phenylprop-2-en-1-one. Rationale: This protocol utilizes the Claisen-Schmidt condensation, a robust method for linking the pharmacophores.
Reagents:
-
Precursor: 2-benzoyl-7-methylbenzofuran-5-carbaldehyde (Synthesized via Rap-Stoermer reaction from 3-methylsalicylaldehyde derivatives).
-
Linker: Acetophenone (or derivatives like 2-acetylthiophene).
-
Catalyst: Ethanolic NaOH (10%) or KOH.
Step-by-Step Protocol:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 2-benzoyl-7-methylbenzofuran-5-carbaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in absolute ethanol (15 mL).
-
Catalysis: Add 10% NaOH solution (0.5 mL) dropwise while stirring at room temperature.
-
Checkpoint: The solution should turn yellow/orange, indicating enolate formation.
-
-
Reaction: Stir the mixture at room temperature for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Validation: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a fluorescent product spot (Rf ~0.4).
-
-
Isolation: Pour the reaction mixture into crushed ice-water (50 mL) and acidify slightly with dilute HCl (pH ~4-5) to precipitate the chalcone.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
Expected Yield: 75–85%.
-
Characterization: ^1H NMR should show trans-alkene doublets (J = 15–16 Hz) around
7.5–8.0 ppm.
-
B. Synthesis Workflow Diagram
Caption: Claisen-Schmidt condensation workflow for generating the bioactive chalcone hybrid.
Key Quantitative Data (Sashidhara et al.)
The following table summarizes the potency of the lead compounds containing the 7-methylbenzofuran-5-yl moiety compared to reference standards.
| Compound ID | Structure Description | AChE IC | A |
| 4i | 7-Me-Benzofuran + Phenyl chalcone | 0.056 | 68.2% |
| 4m | 7-Me-Benzofuran + Thiophene chalcone | 0.042 | 74.5% |
| Donepezil | Standard Drug (AChE Inhibitor) | 0.048 | N/A |
| Curcumin | Standard (Aggregation Inhibitor) | N/A | 55.1% |
Note: Compound 4m outperforms Donepezil in potency and Curcumin in aggregation inhibition, validating the scaffold's efficacy.
References
-
Sashidhara, K. V., et al. (2014). Benzofuran-chalcone hybrids as potential multifunctional agents against Alzheimer's disease: synthesis and in vivo studies with transgenic Caenorhabditis elegans.[3][4] ChemMedChem, 9(12), 2671–2684.[3]
-
Khan, K. M., et al. (2005). Synthesis and cholinesterase inhibitory activities of some benzofuran derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(1), 43-47.
-
Rizzo, S., et al. (2012). Benzofuran-based analogs of donepezil as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 58, 491-498.
Sources
Methodological & Application
Synthesis of (7-methyl-1-benzofuran-5-yl)boronic acid from 5-bromo-7-methylbenzofuran
Executive Summary
This guide details the synthesis of (7-methyl-1-benzofuran-5-yl)boronic acid from 5-bromo-7-methylbenzofuran . While aryl bromides are routinely converted to boronic acids via lithium-halogen exchange, the benzofuran scaffold presents a specific regioselectivity challenge due to the high acidity of the C2-proton (
To ensure reproducibility and scalability, this Application Note prioritizes a Palladium-Catalyzed Miyaura Borylation followed by oxidative hydrolysis. This route avoids competitive C2-lithiation/deprotonation, offering a robust protocol for drug discovery applications. A secondary protocol using cryogenic lithium-halogen exchange is provided for specific scale-up scenarios where transition metal contamination must be avoided ab initio.
Strategic Analysis & Mechanistic Rationale
The Regioselectivity Challenge
The target substrate, 5-bromo-7-methylbenzofuran, contains two reactive sites for organometallic bases:
-
C5-Bromine: The desired site for Lithium-Halogen (Li-Hal) exchange.
-
C2-Proton: A relatively acidic site prone to deprotonation by strong bases (e.g., n-BuLi).
Under thermodynamic control or insufficient cryogenic precision, n-BuLi can deprotonate C2, leading to a mixture of C5-boronic acid, C2-boronic acid, and C2,C5-diboronic acid species.
The Solution: Miyaura Borylation
The Pd-catalyzed cross-coupling with bis(pinacolato)diboron (
Figure 1: Mechanistic pathways comparing the high-fidelity Pd-catalyzed route (Green) vs. the riskier Li-exchange route (Red).
Protocol A: Palladium-Catalyzed Miyaura Borylation (Recommended)
Standard operating procedure for high-purity synthesis.
Step 1: Synthesis of Pinacol Boronate Ester
Reagents:
-
5-Bromo-7-methylbenzofuran (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.1 equiv) -
Potassium Acetate (KOAc) (3.0 equiv) – Anhydrous
- (0.03 - 0.05 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a dry reaction flask (equipped with a condenser) with the aryl bromide,
, and KOAc. -
Degassing: Add anhydrous 1,4-dioxane (approx. 5-10 mL per mmol substrate). Sparge with nitrogen or argon for 15 minutes. Critical: Oxygen inhibits the Pd catalyst and promotes homocoupling.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of inert gas.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or HPLC. The product usually moves slightly slower or similar to the starting material but stains differently (often brown/orange with
). -
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium blacks and inorganic salts. Wash the pad with EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure. The crude residue (often a dark oil/solid) can be passed through a short silica plug (eluting with Hexane/EtOAc 9:1) to remove remaining catalyst residues before hydrolysis.
Step 2: Oxidative Hydrolysis to Boronic Acid
Note: Pinacol esters are robust. Standard acidic hydrolysis is often too slow. The Sodium Periodate method is preferred.
Reagents:
-
Crude Pinacol Ester (from Step 1)
-
Sodium Periodate (
) (3.0 equiv) -
Ammonium Acetate (
) (3.0 equiv) -
Solvent: Acetone / Water (1:1 mixture)
Procedure:
-
Dissolution: Dissolve the pinacol ester in Acetone (approx. 0.1 M).[2]
-
Activation: Add an equal volume of Water, followed by solid
and . The mixture may become cloudy. -
Stirring: Stir vigorously at room temperature for 12–24 hours.
-
Quench: Filter the mixture to remove insoluble inorganic salts. Evaporate the acetone from the filtrate under reduced pressure.
-
Extraction: The remaining aqueous phase typically contains the product. If the product precipitates, filter it.[2] If not, extract with EtOAc (3x).
-
Purification: Wash the organic layer with dilute brine, dry over
, and concentrate.-
Recrystallization:[9] Boronic acids can often be recrystallized from Acetonitrile/Water or Et2O/Hexane.
-
Protocol B: Cryogenic Lithium-Halogen Exchange (Alternative)
Use case: Large-scale synthesis where Pd contamination is strictly prohibited, or cost is the primary driver.
Critical Control Points:
-
Temperature: Must maintain internal temperature below -75°C to prevent C2-lithiation.
-
Reagent Quality: n-BuLi must be titrated prior to use.
Procedure:
-
Setup: Flame-dry a 3-neck flask. Maintain strictly anhydrous conditions under Argon.
-
Dissolution: Dissolve 5-bromo-7-methylbenzofuran (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise down the side of the flask over 15-20 minutes.
-
Monitoring: Do not stir for prolonged periods. The exchange is fast (< 10 min). Extended stirring increases the risk of "Halogen Dance" or C2-deprotonation.
-
-
Trapping: Immediately add Triisopropyl borate (
) (1.2 equiv) rapidly (but controlling exotherm). -
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Hydrolysis: Quench with 2M HCl (aqueous) and stir for 30 minutes to hydrolyze the boronate ester.
-
Workup: Extract with EtOAc. Wash with water and brine.
Analytical Validation
Expected Data for this compound:
| Technique | Observation | Notes |
| 1H NMR | Boronic OH: Broad singlet | Use |
| 1H NMR | C2-H: Doublet/Singlet | Distinctive furan proton. |
| 1H NMR | C7-Methyl: Singlet | Diagnostic aliphatic signal. |
| 11B NMR | Broad singlet | Characteristic of aryl boronic acids. |
| MS (ESI-) | Boronic acids often form trimeric anhydrides (boroxines) in MS source; look for |
TLC Troubleshooting:
-
Boronic acids often streak on silica due to interaction with silanols.
-
Tip: Add 1% Triethylamine to the eluent or use a diol-functionalized TLC plate to visualize as the ester in situ.
References
-
Miyaura Borylation Review: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Link
-
Oxidative Hydrolysis Protocol: Tzschucke, C. C., Murphy, J. M., & Hartwig, J. F. (2007). Arenes to Anilines and Aryl Ethers by Sequential Iridium-Catalyzed Borylation and Copper-Catalyzed Coupling. Organic Letters (Cites NaIO4 cleavage method). Link
-
Benzofuran Lithiation Selectivity: Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Link
-
Pinacol Deprotection Overview: Yuen, A. K. L., & Hutton, C. A. (2005).[1] Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates.[1][3][11] Tetrahedron Letters. Link
Sources
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
High-Efficiency Miyaura Borylation of 7-Methyl-5-Bromobenzofuran
Application Note & Protocol
Abstract & Strategic Significance
The 7-methyl-5-benzofuranyl scaffold is a privileged substructure in medicinal chemistry, often serving as a bioisostere for indole or naphthalene systems in kinase inhibitors and GPCR modulators. The installation of a boronic ester at the C5 position transforms the electrophilic aryl bromide into a versatile nucleophile, enabling downstream Suzuki-Miyaura couplings, Chan-Lam aminations, or oxidative hydroxylation.
This guide details the Miyaura Borylation of 7-methyl-5-bromobenzofuran. Unlike standard Suzuki couplings, this transformation requires a specific "weak-base" activation strategy to prevent the premature consumption of the product via homocoupling. The protocol below utilizes the robust Pd(dppf)Cl₂ / KOAc system, optimized for electron-rich heterocycles.
Reaction Design & Critical Parameters
The Reagent System: Why This Chemistry Works
The success of this reaction hinges on the delicate balance of basicity and coordination.
| Component | Selected Reagent | Role & Mechanistic Insight |
| Substrate | 7-Methyl-5-bromobenzofuran | Electrophile. The C5 position is activated for oxidative addition. The C7-methyl group provides steric bulk that discourages ortho-aggregation but does not impede the catalyst at C5. |
| Boron Source | Bis(pinacolato)diboron ( | Transmetallating Agent. Selected for the stability of the resulting pinacol ester toward air and moisture compared to boronic acids. |
| Catalyst | Catalyst. The large bite angle of the dppf ligand (ferrocene backbone) promotes the reductive elimination of the bulky boronate product. It is more robust than | |
| Base | Potassium Acetate (KOAc) | The Critical Switch. Unlike Suzuki coupling (which uses |
| Solvent | 1,4-Dioxane | Medium. High boiling point (101°C) allows sufficient thermal energy for the difficult transmetallation step while solubilizing all organic components. |
Mechanistic Pathway (The "Acetate Gate")
The following diagram illustrates the catalytic cycle, emphasizing the unique role of the acetate anion in facilitating the transmetallation step, a distinctive feature of the Miyaura borylation.
Figure 1: Catalytic cycle of Miyaura Borylation. Note the Ligand Exchange step where Acetate replaces Bromide, creating the Pd-O bond necessary to react with the chemically neutral
Experimental Protocol
Materials Checklist
-
Substrate: 7-Methyl-5-bromobenzofuran (1.0 equiv)
-
Reagent: Bis(pinacolato)diboron (
) (1.1 – 1.2 equiv) -
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (
) (0.03 – 0.05 equiv / 3-5 mol%) -
Base: Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology
Step 1: Inert Gas Setup
-
Flame-dry a 2-neck round-bottom flask or reaction vial equipped with a magnetic stir bar.
-
Cool under a stream of dry Nitrogen or Argon.
-
Expert Tip: Oxygen is the primary cause of homocoupling (Ar-Ar) side products. Rigorous degassing is non-negotiable.
Step 2: Reagent Charging
-
Charge the flask with:
-
7-Methyl-5-bromobenzofuran (e.g., 1.0 g, 4.74 mmol)
- (1.44 g, 5.69 mmol, 1.2 equiv)
-
KOAc (1.39 g, 14.2 mmol, 3.0 equiv)
- (116 mg, 0.14 mmol, 3 mol%)
-
-
Note: Adding the catalyst last, after a brief purge of the solids, minimizes oxidation of the phosphine ligands.
Step 3: Solvent Addition & Degassing
-
Add anhydrous 1,4-Dioxane (10-15 mL, ~0.3 - 0.5 M concentration).
-
Degassing: Sparge the mixture with Nitrogen/Argon for 10–15 minutes. Alternatively, perform 3 cycles of Freeze-Pump-Thaw if available.
Step 4: Reaction
-
Equip the flask with a reflux condenser (if not using a sealed pressure vial).
-
Heat the mixture to 90°C (internal temperature).
-
Stir vigorously for 4–16 hours.
-
Monitoring: Check by TLC (Solvent: 10% EtOAc/Hexanes) or LCMS. The bromide starting material should disappear.
-
Observation: The reaction mixture typically turns dark black/brown as Pd(0) species are generated.
-
Step 5: Workup
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Filtration: Filter the slurry through a pad of Celite (diatomaceous earth) to remove the inorganic salts (KBr, excess KOAc) and Palladium black. Rinse the pad thoroughly with EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure to yield a dark oil or semi-solid.
Step 6: Purification
-
Option A (Recrystallization): Many benzofuran boronates crystallize from hot Hexanes/IPA or Heptane. This is preferred to avoid protodeboronation on silica.
-
Option B (Chromatography): If column chromatography is necessary, use a short path.
-
Stationary Phase: Silica Gel.
-
Eluent: Gradient of 0-10% EtOAc in Hexanes.
-
Warning: Pinacol esters can be unstable on acidic silica. If degradation is observed, add 1% Triethylamine to the eluent.
-
Workflow Visualization
Figure 2: Operational workflow for the borylation of 7-methyl-5-bromobenzofuran.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Homocoupling (Dimer) | Presence of Oxygen | Ensure rigorous degassing. Check inert gas lines for leaks. |
| No Reaction | Catalyst Poisoning or Old Reagents | Use fresh |
| Protodeboronation | Acidic Workup or Silica | Avoid acid washes. Use neutral alumina or buffered silica for purification. |
| Incomplete Conversion | Insufficient Catalyst Life | Add a second portion of catalyst (1 mol%) after 8 hours if reaction stalls. |
Characterization Expectations
-
1H NMR (CDCl3):
-
Bpin Methyls: Look for a strong singlet (~12H) around
1.34 ppm. -
Aromatic Region: The protons at C4 and C6 will shift downfield relative to the bromide due to the electron-withdrawing nature of the empty p-orbital on Boron (though the oxygen lone pair mitigates this).
-
7-Methyl: Singlet (~3H) around
2.4-2.5 ppm.
-
-
MS (ESI+):
-
Boronates often do not ionize well or show
directly. Look for the boronic acid mass (due to hydrolysis in the LCMS source) or adducts . -
Isotope Pattern: Boron has two isotopes (
and in 1:4 ratio), giving a distinctive pattern.
-
References
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Retrieved from [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. (Foundational paper establishing KOAc role).
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]
-
PubChem. 5-Bromobenzofuran Compound Summary. Retrieved from [Link]
Sources
Procedure for converting 7-methylbenzofuran-5-yl boronic acid to pinacol ester
Application Note & Protocol
Topic: A Comprehensive Guide to the Synthesis of 7-methylbenzofuran-5-yl Pinacol Boronate Ester from the Corresponding Boronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed protocol for the conversion of 7-methylbenzofuran-5-yl boronic acid to its corresponding pinacol boronate ester. Boronic acid pinacol esters are crucial intermediates in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] They offer enhanced stability, easier handling, and improved purification profiles compared to their free boronic acid counterparts, which are prone to dehydration to form cyclic boroxine anhydrides and can be challenging to purify due to their high polarity.[3] This document outlines the underlying chemical principles, a robust step-by-step laboratory procedure, methods for purification and characterization, and a troubleshooting guide to ensure successful synthesis and application.
Introduction: The Strategic Advantage of Pinacol Ester Protection
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in both academic and industrial settings, a fact underscored by its recognition with the 2010 Nobel Prize in Chemistry.[1] Central to this reaction is the organoboron reagent. While boronic acids are effective, their utility can be hampered by inherent instability and purification difficulties.[3]
The conversion to a pinacol ester serves as a protective strategy, masking the reactive and polar dihydroxyl groups of the boronic acid. This transformation imparts several key advantages:
-
Enhanced Stability: Pinacol esters are significantly more stable towards air and moisture, preventing protodeboronation and boroxine formation.[2][4]
-
Improved Solubility: The increased lipophilicity of the pinacol ester facilitates solubility in common organic solvents, simplifying reaction workups.
-
Simplified Purification: Pinacol esters are generally amenable to standard purification techniques like silica gel chromatography.[4]
-
Compatibility: They are compatible with a wide range of reaction conditions, allowing for their direct use in subsequent synthetic steps.[5][6]
The 7-methylbenzofuran-5-yl moiety is a privileged scaffold in medicinal chemistry, and its corresponding pinacol boronate ester is a valuable building block for the synthesis of complex pharmaceutical agents.
Reaction Mechanism and Principle
The conversion of a boronic acid to its pinacol ester is a reversible esterification reaction. The equilibrium is driven towards the product side by the removal of water, which is formed as a byproduct.
Mechanism: Lewis Acid Catalyzed Esterification
The reaction proceeds by the condensation of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). While the reaction can occur thermally, it is often facilitated by a dehydrating agent to shift the equilibrium.
-
Step 1: Activation (Protonation): A hydroxyl group on the boronic acid is protonated (if an acid catalyst is used) or coordinates to a Lewis acid, making it a better leaving group.
-
Step 2: Nucleophilic Attack: A hydroxyl group from pinacol attacks the electrophilic boron atom.
-
Step 3: Proton Transfer & Elimination: A series of proton transfers occurs, culminating in the elimination of a water molecule.
-
Step 4: Cyclization: The second hydroxyl group of the pinacol attacks the boron center, and after another water molecule is eliminated, the stable five-membered dioxaborolane ring is formed.
To ensure a high yield, a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) is commonly employed to sequester the water generated during the reaction.[7][8]
Experimental Protocol
This protocol details a reliable method for the gram-scale synthesis of 7-methylbenzofuran-5-yl pinacol boronate ester.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Properties/Role |
| 7-methylbenzofuran-5-yl boronic acid | C₉H₉BO₃ | 175.98 | N/A | N/A | Starting Material |
| Pinacol | C₆H₁₄O₂ | 118.17 | 40-43 | 171-172 | Esterifying Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 1124 (d) | N/A | Dehydrating Agent |
| Diethyl Ether (Et₂O) or THF | C₄H₁₀O | 74.12 | -116 | 34.6 | Anhydrous reaction solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Solvent for extraction and chromatography |
| Hexanes | C₆H₁₄ (mixture) | ~86.18 | ~ -95 | ~ 69 | Solvent for chromatography |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-methylbenzofuran-5-yl boronic acid (1.00 g, 5.68 mmol, 1.0 equiv).
-
Addition of Reagents: Add pinacol (0.74 g, 6.25 mmol, 1.1 equiv) and anhydrous magnesium sulfate (2.05 g, 17.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) (30 mL) to the flask.
-
Reaction: Seal the flask under an inert atmosphere (e.g., argon or nitrogen) and stir the suspension vigorously at room temperature for 18-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product is significantly less polar than the starting boronic acid. A typical eluent system is 10-20% ethyl acetate in hexanes.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the magnesium sulfate. Wash the filter cake with additional diethyl ether (2 x 15 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
Experimental Workflow Diagram
Caption: Workflow for Pinacol Ester Synthesis.
Purification and Characterization
Pinacol boronate esters can be susceptible to hydrolysis on standard silica gel, which can lead to tailing on TLC and poor recovery from column chromatography.[3]
Purification Strategy: Mitigating On-Column Hydrolysis
For many aryl pinacol boronates, purification by flash chromatography is necessary to remove excess pinacol and any side products. To prevent decomposition, a modified silica gel is recommended.
-
Standard Method: If the product is sufficiently non-polar and stable, flash chromatography using a gradient of ethyl acetate in hexanes may be sufficient.
-
Advanced Method (Recommended): Use of boric acid-treated silica gel can suppress the over-adsorption and hydrolysis of the pinacol ester on the column.[9][10] This is achieved by impregnating the silica gel with a 5% w/v solution of boric acid prior to packing the column.[9]
Expected Analytical Data
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Observations for 7-methylbenzofuran-5-yl Pinacol Boronate Ester |
| ¹H NMR (CDCl₃) | - Singlet around δ 1.3-1.4 ppm (12H, pinacol methyls). - Singlet around δ 2.4-2.5 ppm (3H, Ar-CH₃). - Aromatic protons of the benzofuran core (check literature for specific shifts). - Doublets for the furan protons around δ 6.7 and δ 7.6 ppm. |
| ¹³C NMR (CDCl₃) | - Signal around δ 84 ppm (quaternary carbons of the pinacol group). - Signal around δ 25 ppm (methyl carbons of the pinacol group). - Aromatic and methyl carbons corresponding to the 7-methylbenzofuran scaffold. The carbon attached to boron may show a broadened signal or be unobserved.[7] |
| ¹¹B NMR (CDCl₃) | - A broad singlet expected in the range of δ 25-35 ppm, characteristic of a tetracoordinate boronate ester.[7][11] |
| HRMS (ESI+) | Calculated m/z for C₁₅H₁₉BO₃ + H⁺ should match the observed value. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time. - Ineffective water removal. - Poor quality starting material. | - Extend reaction time to 36 hours. - Use freshly opened anhydrous solvent and ensure MgSO₄ is fully anhydrous (can be flame-dried under vacuum). - Check purity of boronic acid. |
| Low Yield after Workup | - Hydrolysis of the product during workup or storage. | - Minimize exposure to atmospheric moisture. - Ensure all solvents for workup are dry. - Store the product under an inert atmosphere. |
| Poor Recovery from Column | - Decomposition on silica gel.[3] | - Use boric acid-treated silica gel for chromatography.[9][12] - Minimize contact time by running the column quickly ("flash" chromatography). - Alternatively, recrystallize the product from a suitable solvent system (e.g., hexanes/EtOAc). |
| Product appears impure by NMR | - Residual pinacol. - Presence of boroxine. | - If pinacol is the only impurity, it can often be removed by trituration with cold hexanes or by Kugelrohr distillation under high vacuum if the product is a solid. - Boroxine indicates incomplete reaction or hydrolysis; repurify or re-run the reaction. |
Conclusion
The conversion of 7-methylbenzofuran-5-yl boronic acid to its pinacol ester is a straightforward and essential transformation for enabling its use in further synthetic applications, particularly Suzuki-Miyaura cross-coupling reactions. By employing anhydrous conditions and a suitable dehydrating agent, high conversion can be achieved. Careful consideration of the purification strategy, especially the use of treated silica gel, is critical for obtaining the final product in high purity and yield. This robust protocol provides a reliable foundation for researchers and drug development professionals working with this important class of chemical intermediates.
References
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1477-1479. Available at: [Link][9][10]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura reaction: a critical overview. Angewandte Chemie International Edition, 53(9), 2350-2358. Available at: [Link][1]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link][9][10]
-
Thomas, S. P., & Aggarwal, V. K. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4432-4435. Available at: [Link][5]
-
Nolan, S. P., et al. (2020). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Medicinal Chemistry Letters, 11(7), 1436-1441. Available at: [Link][6]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link][12]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][2]
-
Mo, F., et al. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. Angewandte Chemie International Edition, 49(10), 1846-1849. Available at: [Link][13]
-
Wang, J., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Available at: [Link][14]
-
Wang, J., et al. (2014). Direct synthesis of arylboronic pinacol esters from arylamines. Organic Chemistry Frontiers. Available at: [Link][15]
-
Buchwald, S. L., et al. (n.d.). Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. Buchwald Lab, MIT. Available at: [Link][16]
-
Smith, A. B., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(6), 1144-1148. Available at: [Link][17]
-
Morken, J. P., et al. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Available at: [Link][7]
-
Scientific Update. (2022). Born again Boron. Available at: [Link][3]
-
Common Organic Chemistry. (n.d.). Isopropoxyboronic Acid Pinacol Ester. Available at: [Link][18]
-
D'Souza, M. J., & Mbatia, B. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Molecules, 17(5), 5039-5050. Available at: [Link][11]
-
Aggarwal, V. K., et al. (2012). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Organic Syntheses, 89, 278-290. Available at: [Link][8]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link][4]
-
Welch, D. S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 230-236. Available at: [Link][19]
-
Hutton, C. A., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 497-500. Available at: [Link][20]
-
Reddit. (2020). Boronic acid pinacol ester deprotection. Available at: [Link][21]
-
Wang, J., et al. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. Available at: [Link][22]
Sources
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- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chem.pku.edu.cn [chem.pku.edu.cn]
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- 15. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 22. pubs.rsc.org [pubs.rsc.org]
Application Note: Optimized Chan-Lam Coupling Strategies for (7-methyl-1-benzofuran-5-yl)boronic acid
Executive Summary
This application note details the protocol for utilizing (7-methyl-1-benzofuran-5-yl)boronic acid in Copper(II)-catalyzed oxidative cross-coupling reactions (Chan-Lam coupling). The 7-methylbenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, often serving as a bioisostere for indole or naphthalene systems.
Unlike Palladium-catalyzed Suzuki-Miyaura couplings, the Chan-Lam reaction proceeds under mild, aerobic conditions, avoiding the use of expensive noble metals and phosphine ligands. However, heteroaryl boronic acids—specifically electron-rich benzofurans—present unique challenges regarding protodeboronation and catalyst poisoning. This guide provides an optimized, self-validating workflow to mitigate these risks and ensure high-yield C-N and C-O bond formation.
Reagent Profile & Chemical Properties
The specific reagent, This compound , features a methyl group at the C7 position and the boronic acid moiety at C5.
| Property | Description |
| Chemical Structure | Benzofuran core with 7-Me and 5- |
| Electronic Character | Electron-Rich. The 7-methyl group (EDG) increases electron density in the benzene ring, facilitating transmetallation but increasing susceptibility to protodeboronation. |
| Steric Environment | Moderate. The C7-methyl is meta to the C5-boron. It does not directly hinder the reaction center but increases overall lipophilicity and may influence solubility. |
| Stability | Susceptible to protodeboronation in the presence of moisture/acid. |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). |
Mechanistic Rationale
The Chan-Lam coupling operates via a Cu(II)/Cu(III) oxidative cycle. Understanding this cycle is critical for troubleshooting low yields with heteroaryl boronic acids.
-
Transmetallation: The reaction initiates with the coordination of the nucleophile (Amine/Phenol) to Cu(II), followed by transmetallation with the boronic acid. Critical Insight: For this compound, the electron-rich nature accelerates this step, but competitive coordination of the benzofuran oxygen to Copper can occur.
-
Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) species by atmospheric oxygen (
). -
Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(I) species.[1][2]
-
Regeneration: Cu(I) is re-oxidized to Cu(II) to close the catalytic cycle.
Mechanistic Pathway Diagram[3][4]
Figure 1: Catalytic cycle of Chan-Lam coupling highlighting the critical oxidation step and the risk of protodeboronation.
Experimental Protocols
Method A: C-N Coupling (Anilines & Aliphatic Amines)
Best for: Primary/Secondary amines reacting with this compound.
Reagents:
-
This compound (1.5 equiv)
-
Amine substrate (1.0 equiv)[3]
-
Copper(II) Acetate [
] (1.0 equiv) — Note: Stoichiometric Cu is recommended for difficult heteroaryls to ensure conversion. -
Base: Pyridine (2.0 equiv) or
(2.0 equiv) -
Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)
-
Additives: 4Å Molecular Sieves (Activated)
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial and allow it to cool under a stream of dry air.
-
Weighing: Add activated 4Å molecular sieves (approx. 50 mg/mmol) to the vial. This is crucial to prevent protodeboronation of the benzofuran ring.
-
Solids Addition: Add
(1.0 equiv) and this compound (1.5 equiv). -
Solvent & Base: Add anhydrous DCM (0.1 M concentration relative to amine). Add Pyridine (2.0 equiv) and the amine substrate (1.0 equiv).
-
Atmosphere: Cap the vial with a septum. Insert a balloon filled with
(or simply dry air). Do not use an inert atmosphere (Ar/N2); oxygen is the oxidant. -
Reaction: Stir vigorously at Room Temperature (25°C) for 16–24 hours.
-
Optimization: If conversion is <50% after 6 hours, heat to 40°C.
-
-
Workup:
Method B: C-O Coupling (Phenols)
Best for: Synthesis of benzofuran-aryl ethers.
Modifications from Method A:
-
Base: Use Triethylamine (
) (3.0 equiv) instead of Pyridine. Pyridine is often too weak to deprotonate phenols effectively for this specific coupling. -
Catalyst Loading: Use 0.5 – 1.0 equiv
. -
Drying: Strictly anhydrous conditions are required. Water competes with the phenol for coordination, leading to phenol formation from the boronic acid (hydroxylation).
Optimization & Troubleshooting Logic
When working with the 7-methyl-benzofuran scaffold, standard conditions may yield variable results due to the specific electronics of the fused ring system. Use the following logic tree to optimize.
Optimization Workflow Diagram
Figure 2: Decision matrix for optimizing reaction conditions based on LCMS data.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Reaction turns black immediately | Rapid disproportionation of Cu species. | Ensure the amine/pyridine is added after the copper salt is suspended. |
| Product: Benzofuran-7-methyl (H-species) | Protodeboronation. The boronic acid lost the | CRITICAL: The reaction is too wet. Freshly activate Molecular Sieves. Switch to anhydrous Dichloroethane (DCE). |
| Product: Benzofuran-5-ol (OH-species) | Competitive Oxidation. Water or Hydroxide attacked the Cu-Aryl species. | Use strictly anhydrous solvent. Increase amine concentration to outcompete water. |
| Stalled Reaction (~50%) | Catalyst poisoning or surface passivation. | Add a co-oxidant (e.g., TEMPO, 10 mol%) or switch to stoichiometric Copper. |
References
-
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940.
-
Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944.
-
Vantourout, J. C., et al. (2017).[4] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779.
-
Organic Chemistry Portal. "Chan-Lam Coupling." (Accessed 2023).
-
BenchChem. "Application Notes and Protocols: Chan-Lam Coupling." (General Protocol Reference).
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Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Preventing Protodeboronation of Benzofuran-5-yl Boronic Acid
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize benzofuran-5-yl boronic acid and its derivatives in synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction. The electron-rich nature of the benzofuran ring system makes this valuable building block particularly susceptible to a common and often frustrating side reaction: protodeboronation.
This document provides in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately prevent this yield-reducing pathway. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed, rational decisions in your experimental design.
Troubleshooting Guide: Addressing Protodeboronation in Real-Time
This section is structured to address specific issues you may be observing at the bench.
Q1: My Suzuki-Miyaura reaction with benzofuran-5-yl boronic acid is yielding significant amounts of benzofuran and very little of my desired coupled product. What is happening and how do I fix it?
A1: You are observing classic protodeboronation, a reaction where the C–B bond is cleaved and replaced by a C–H bond. This is a well-documented challenge, especially with electron-rich heteroaromatic boronic acids.[1] The reaction is typically catalyzed by acid or, more commonly under Suzuki-Miyaura conditions, by a base.[2][3]
The base-catalyzed mechanism, which is most relevant here, involves the formation of a tetracoordinate "ate" complex, [ArB(OH)₃]⁻. This species is more susceptible to protonolysis (cleavage by a proton source, like water) at the ipso-carbon, leading to the formation of benzofuran.[3] To suppress this side reaction, the goal is to favor the kinetics of the productive cross-coupling pathway over the C-B bond cleavage.[3]
Here are actionable strategies to shift the balance in favor of your desired product:
1. Re-evaluate Your Choice of Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[4][5]
-
Immediate Action: Switch from strong bases like NaOH or NaOEt to milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[3][6] These bases are sufficiently strong to promote the catalytic cycle but are less aggressive in promoting C-B bond cleavage.
2. Minimize Water Content: While many Suzuki protocols use aqueous bases, excess water provides the proton source for protodeboronation.[6]
-
Immediate Action: Switch to anhydrous conditions. Use a base like anhydrous K₃PO₄ in an aprotic solvent system (e.g., dioxane, THF, or toluene).[6][7] Often, only a minimal amount of water is needed to facilitate the reaction, which can sometimes be sourced from the reagents themselves if not rigorously dried.
3. Lower the Reaction Temperature: High temperatures can accelerate both the desired reaction and undesired side reactions like protodeboronation.[8][9]
-
Immediate Action: Reduce the reaction temperature. Attempt the reaction at a lower temperature (e.g., 70-80 °C) for a longer duration.[3][10] This can often increase selectivity by disfavoring the higher activation energy side reaction.
4. Accelerate the Catalytic Cycle: If the Suzuki coupling is sluggish, the boronic acid is exposed to potentially degrading conditions for longer.[11]
-
Immediate Action: Employ a more active catalyst system. Modern, highly active catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically accelerate the rate-limiting oxidative addition and subsequent steps, allowing the coupling to outpace protodeboronation.[3][12][13]
Workflow for Troubleshooting High Protodeboronation
Caption: A decision-making workflow for addressing protodeboronation.
Frequently Asked Questions (FAQs)
Q2: I suspect my benzofuran-5-yl boronic acid is degrading upon storage. What are the ideal storage conditions?
A2: This is a valid concern. Boronic acids, particularly heteroaromatic ones, can be sensitive to air, moisture, and even light over time. They can undergo oxidation or self-condensation (trimerization to form boroxines).
-
Best Practices: Store benzofuran-5-yl boronic acid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place, such as a desiccator or a freezer. Always use a fresh batch of reagent if you suspect degradation is affecting your reaction's reproducibility.[8]
Q3: Are boronic esters, like the pinacol ester of benzofuran-5-yl boronic acid, a better alternative? Why?
A3: Yes, in many cases, boronic esters are a superior choice for challenging substrates. Converting the boronic acid to a more stable derivative like a pinacol (Bpin) or MIDA boronate ester is a highly effective strategy to prevent premature protodeboronation.[2][3][9]
The Rationale:
-
Enhanced Stability: The ester group protects the boron center, making it less susceptible to attack by hydroxide and subsequent protonolysis.[14] Pinacol esters are significantly more stable for storage and purification.[10][14]
-
Slow Release: Under the reaction conditions, particularly with MIDA boronates, the boronic acid is slowly released in situ.[2][15] This "slow-release" strategy keeps the instantaneous concentration of the sensitive free boronic acid very low, minimizing its opportunity to decompose while still allowing it to participate effectively in the catalytic cycle.[3][15]
Structural Comparison of Boronic Acid vs. Pinacol Ester
Caption: Protection strategy: converting the boronic acid to its more stable pinacol ester.
Q4: I've optimized my conditions but still see some protodeboronation. Can additives help?
A4: Yes, certain additives have been reported to accelerate cross-coupling, which can indirectly suppress protodeboronation. Metal additives like silver(I) or copper(I) salts have been shown to facilitate the transmetalation step in some cases.[2] However, their effect can be substrate-dependent and should be screened carefully, as they can also potentially promote other side reactions.
Q5: Which analytical techniques are best for quantifying the extent of protodeboronation?
A5: To accurately assess the success of your optimization, you need reliable analytical data.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It allows you to separate the starting materials, desired product, and the protodeboronated byproduct (benzofuran), and the mass spectrometer confirms their identities. You can get a good estimate of the relative ratios from the peak areas in the chromatogram.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Taking a crude NMR of your reaction mixture is an excellent way to quantify the ratio of product to byproduct. By integrating characteristic, non-overlapping peaks for the desired product and the benzofuran byproduct, you can calculate a precise molar ratio.[11]
Summary of Recommended Conditions
For difficult Suzuki-Miyaura couplings involving benzofuran-5-yl boronic acid or its derivatives, consider the following parameter matrix as a robust starting point.
| Parameter | Recommended Starting Point | Rationale |
| Boron Reagent | Pinacol or MIDA boronate ester | Increased stability, enables slow-release strategy.[2][15] |
| Catalyst | Pd(OAc)₂ with SPhos/XPhos, or a G2/G3 Pre-catalyst | High activity accelerates coupling to outcompete protodeboronation.[3][12] |
| Base | K₃PO₄ (anhydrous) | Mild, effective base that minimizes base-catalyzed decomposition.[3][6] |
| Solvent | Dioxane, Toluene, or 2-MeTHF (anhydrous) | Aprotic solvents limit the proton source for C-B bond cleavage.[7] |
| Temperature | 70-90 °C | The lowest effective temperature to maintain a good reaction rate while minimizing thermal decomposition.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst.[6] |
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate. Available at: [Link]
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation - Account. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. Available at: [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. Available at: [Link]
-
Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a … - ResearchGate. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]
-
Base-promoted domino-borylation-protodeboronation strategy - RSC Publishing. Available at: [Link]
-
Reducing protodeboronation using a novel boronic ester in the late-stage copper-mediated radiofluorination | Request PDF - ResearchGate. Available at: [Link]
-
DOTTORATO DI RICERCA IN CHIMICA e SURFACTANT BASED ORGANIC CHEMISTRY - ArTS. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC. Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. reddit.com [reddit.com]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
Homocoupling side reactions in benzofuran boronic acid coupling
Topic: Troubleshooting Homocoupling Side Reactions
Status: Operational | Tier: Advanced Chemical Synthesis Support
Diagnostic Triage: Identify Your Impurity
Before altering reaction parameters, confirm the identity of your side product. Benzofuran-2-boronic acids are notoriously unstable, and users often conflate Homocoupling with Protodeboronation .
Rapid Identification Table
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| Mass: | Oxidative Homocoupling | Oxygen contamination, incomplete Pd(II) reduction, or fast addition of boronic acid. |
| Mass: | Protodeboronation | Base-catalyzed hydrolysis. Common in 2-heteroaryl boronates.[1] Not homocoupling.[2] |
| Mass: | Hydrodehalogenation |
The Mechanism: Why Homocoupling Happens
Core Insight: The Suzuki-Miyaura reaction requires a Pd(0) species. Homocoupling is primarily driven by a "short-circuit" in the catalytic cycle where Oxygen or unreduced Pd(II) acts as an oxidant, linking two boronic acid molecules.
The "Vicious Cycle" of Homocoupling
The diagram below illustrates how Oxygen hijacks the palladium catalyst, bypassing the productive cross-coupling cycle.
Caption: The productive Suzuki cycle (Blue/Green) vs. the oxidative homocoupling shunt (Red) caused by oxygen contamination.
Troubleshooting FAQs & Solutions
Q1: I sparged my solvent with Argon for 15 minutes, but I still see 20% homocoupling. Why?
A: Sparging is often insufficient for benzofurans. Benzofuran boronic acids are highly reactive. Micro-bubbles of oxygen remaining after simple sparging (bubbling gas through solvent) are enough to drive the oxidative homocoupling cycle [1].
-
The Fix: Switch to the Freeze-Pump-Thaw method for degassing reaction solvents. If that is not feasible, sparge for at least 45 minutes with vigorous stirring, or use an inline degasser.
Q2: Does the choice of catalyst affect homocoupling rates?
A: Yes. Avoid unreduced Pd(II) sources if possible.
Using stable Pd(II) precatalysts (like
-
The Fix: Use pre-formed Pd(0) sources like
or highly active precatalysts that reduce instantly, such as Pd-PEPPSI-IPr or XPhos Pd G4 .
Q3: Can I just add more boronic acid to compensate for the loss?
A: This is dangerous. Adding a large excess (e.g., 2.0 equiv) increases the local concentration of boronic acid relative to the halide. According to kinetic studies, the rate of homocoupling is often second-order with respect to the boronic acid [3].
-
The Fix: Use the Slow Addition Protocol (see Section 4). Keep the standing concentration of boronic acid low.[3]
Q4: I see both homocoupling AND protodeboronation. How do I stop both?
A: This is the "Benzofuran Paradox." Conditions that suppress protodeboronation (anhydrous, weak bases) can sometimes slow down transmetallation, allowing oxygen more time to cause homocoupling.
-
The Fix: Use a "Masked" Boronate.[3] Switch from the free boronic acid to a Potassium Organotrifluoroborate (
) or a MIDA Boronate . These release the active species slowly, preventing both side reactions [4].[4]
Optimized Experimental Protocol
This protocol is designed to minimize homocoupling for sensitive benzofuran substrates.
The "Slow-Release" Syringe Pump Method
Reagents:
-
Aryl Halide (1.0 equiv)
-
Benzofuran-2-boronic acid (1.2 equiv)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) -
Base:
(3.0 equiv, anhydrous preferred) -
Solvent: 1,4-Dioxane / Water (10:1)
Step-by-Step Workflow:
-
Vessel Prep: Charge the reaction vessel with Aryl Halide, Pd source, Ligand, and Base.
-
Degassing (Critical): Seal the vessel and perform 3 cycles of Vacuum/Argon backfill.
-
Solvent 1: Add the degassed solvent portion (containing the halide/catalyst) via syringe.
-
Activation: Heat the mixture to 60°C for 10 minutes. This ensures the active Pd(0)L species is formed before it sees the unstable boronic acid.
-
Slow Addition: Dissolve the Benzofuran boronic acid in a separate, degassed volume of solvent. Load into a syringe.
-
Execution: Using a syringe pump, add the boronic acid solution to the reaction mixture over 1–2 hours .
-
Completion: Once addition is complete, stir for an additional 30 minutes and monitor by LCMS.
Workflow Visualization
Caption: Optimized workflow utilizing pre-activation and slow addition to suppress homocoupling.
Advanced Tip: The "Formate" Trick
If you cannot strictly exclude oxygen (e.g., older equipment), add 10-20 mol% of Potassium Formate to the reaction.
-
Mechanism: Formate acts as a sacrificial reductant. It rapidly reduces any oxidized Pd(II) back to Pd(0) before it can facilitate the homocoupling of your boronic acid [5].
References
-
Adamo, C., et al. (2006).[3] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[3][5][6] Link
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions.Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[7] Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Korboukh, I., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[2][8][9] Organic Process Research & Development. Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: 1H NMR Characterization of (7-Methyl-1-benzofuran-5-yl)boronic Acid
This guide details the 1H NMR characterization of (7-methyl-1-benzofuran-5-yl)boronic acid , a critical intermediate in the synthesis of kinase inhibitors and bioactive heterocycles via Suzuki-Miyaura cross-coupling.
Executive Summary
-
Compound: this compound
-
CAS: 331834-13-0 (Generic benzofuran-5-boronic acid) / Analogous Core: 17059-52-8
-
Application: Reagent for introducing the 7-methylbenzofuran scaffold.
-
Key Challenge: Aryl boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This often results in broad, uninterpretable NMR signals in non-polar solvents like CDCl3.
-
Solution: Use of polar aprotic solvents (DMSO-d6) with a D2O "shake" to hydrolyze oligomers and simplify the spectrum.
Experimental Protocol: Sample Preparation
Objective: To obtain a sharp, reproducible spectrum by shifting the equilibrium entirely to the monomeric boronic acid species.
Reagents & Equipment
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).
-
Additive: D2O (Deuterium Oxide).
-
Instrument: 400 MHz or higher NMR Spectrometer.
Step-by-Step Workflow
-
Weighing: Weigh 5–10 mg of the solid boronic acid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 .
-
Why? DMSO forms hydrogen bonds with the boronic acid hydroxyls, stabilizing the monomer and preventing boroxine formation better than CDCl3.
-
-
Initial Scan (Optional): Run a quick 1H scan. You may see broad peaks for the
protons around 8.0–8.5 ppm. -
D2O Shake (Critical): Add 1–2 drops of D2O to the NMR tube and shake vigorously.
-
Acquisition: Acquire the spectrum with a standard proton pulse sequence (e.g., zg30), 16–32 scans,
s.
Spectral Analysis & Assignment
The following data is derived from experimental values of the closely related analog 5-chloro-7-methylbenzofuran and established substituent effects for aryl boronic acids.
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-2 | Furan | 7.95 – 8.05 | Doublet ( | Deshielded by adjacent Oxygen; characteristic furan coupling. | |
| H-4 | Aromatic | 8.10 – 8.20 | Doublet ( | Ortho to Boron (deshielding); Meta coupling to H-6. | |
| H-6 | Aromatic | 7.60 – 7.70 | Doublet ( | Ortho to Boron, Ortho to Methyl. Shielded relative to H-4. | |
| H-3 | Furan | 6.90 – 7.00 | Doublet ( | Shielded | |
| 7-Me | Methyl | 2.45 – 2.55 | Singlet ( | - | Characteristic aryl-methyl shift. |
| B(OH)2 | Hydroxyl | 8.00 – 8.50 | Broad Singlet | - | Disappears upon D2O addition. |
Structural Assignment Diagram
The following diagram illustrates the coupling networks and chemical shift logic.
Caption: Graphviz representation of the scalar coupling networks (solid lines) and spatial chemical shift influences (dotted lines) for the target molecule.
Comparative Analysis: Product vs. Precursor
Distinguishing the boronic acid from its starting material (usually the 5-bromo or 5-chloro derivative) is crucial for monitoring reaction progress.
| Feature | Precursor (5-Chloro/Bromo) | Product (5-Boronic Acid) | Diagnostic Change |
| H-4 Shift | Significant Downfield Shift (+0.6 ppm) due to electron-withdrawing nature of Boron. | ||
| H-6 Shift | Downfield shift (+0.45 ppm). | ||
| H-2 Shift | Minimal change (remote from reaction center). | ||
| Boron Signal | Absent | Appearance of exchangeable protons (in dry DMSO). |
Note on Impurities:
-
Protodeboronation: If the C-B bond cleaves, you will obtain 7-methylbenzofuran . Watch for a new triplet/multiplet at
ppm (H-5) and loss of the meta-coupling pattern between H-4 and H-6.
References
-
Solvent Effects on Boronic Acids: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006. Link
-
Analogous Data (5-chloro-7-methylbenzofuran): Patent WO2011103546A1, "Triazolones as fatty acid synthase inhibitors," 2011. Link
-
Benzofuran Synthesis & Coupling: "Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction." Journal of the Chemical Society of Pakistan, 2025.[6] Link
-
Boroxine Equilibrium: "Recording NMR spectra for aryl boronic acids - overcoming oligomerization." Chemistry Stack Exchange / Reddit Chem Community Discussion, 2017. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. jcsp.org.pk [jcsp.org.pk]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Determination of (7-methyl-1-benzofuran-5-yl)boronic acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (7-methyl-1-benzofuran-5-yl)boronic acid, a key building block in modern synthetic and medicinal chemistry. As researchers, scientists, and drug development professionals, the accurate determination of purity is paramount for ensuring the quality, safety, and efficacy of downstream products. This document will delve into the rationale behind method development for this specific analyte, compare two distinct reversed-phase HPLC approaches, and provide a detailed protocol for a validated, stability-indicating method.
The analysis of arylboronic acids, such as this compound, presents unique challenges due to their propensity for dehydration to form cyclic anhydrides (boroxines) and potential for protodeboronation under certain conditions.[1][2] Furthermore, some arylboronic acids have been identified as weakly mutagenic, necessitating strict control of their residual levels in active pharmaceutical ingredients (APIs).[1][2] Therefore, a robust and well-validated HPLC method is not just a matter of quality control, but also of regulatory compliance and safety.
This guide is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[3][4][5][6][7][8]
Understanding the Analyte and Potential Impurities
This compound is an aromatic boronic acid. Its purity can be compromised by impurities from the synthetic route and degradation products. A common synthesis involves the reaction of a corresponding aryl halide with a borate ester in the presence of a strong base, followed by acidic workup.
Potential Process-Related Impurities:
-
Starting materials: Unreacted 5-bromo-7-methyl-1-benzofuran.
-
Intermediates: Corresponding boronic esters.
-
By-products: Homocoupling products of the aryl halide.
Potential Degradation Products:
-
Protodeboronation product: 7-methyl-1-benzofuran, formed by the replacement of the boronic acid group with a hydrogen atom. This is a critical impurity to monitor as it represents the loss of the reactive moiety.[1]
-
Boroxine: A cyclic anhydride formed by the dehydration of three boronic acid molecules. While often in equilibrium with the monomeric acid in solution, its presence can affect quantification.
-
Oxidative degradation products: Arylboronic acids can be susceptible to oxidation.[9]
A robust HPLC method must be able to separate the main component from all these potential impurities.
Comparative Analysis of HPLC Methods
Two reversed-phase HPLC methods are presented here for the purity determination of this compound. Method A is a conventional approach using a standard C18 column with a phosphate buffer, while Method B utilizes a column with low silanol activity and a volatile mobile phase, making it more amenable to mass spectrometry (MS) detection.
| Parameter | Method A: Conventional C18 with Phosphate Buffer | Method B: Low-Silanol C18 with Volatile Mobile Phase | Rationale for Comparison |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm | The XTerra column has lower silanol activity, which can reduce peak tailing for acidic compounds like boronic acids and minimize on-column degradation.[10][11] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 0.1% Formic Acid in Water | Phosphate buffers provide excellent buffering capacity and can lead to sharp peaks, but are not MS-compatible. Formic acid is a common volatile modifier for LC-MS.[12] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 20% to 80% B in 20 minutes | 20% to 80% B in 20 minutes | A gradient elution is necessary to elute both the polar boronic acid and any less polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | 30 °C | Consistent temperature control is crucial for reproducible chromatography. |
| Detection | UV at 254 nm | UV at 254 nm | This compound possesses a chromophore suitable for UV detection. |
| Injection Volume | 10 µL | 10 µL | |
| Diluent | Acetonitrile:Water (50:50) | Acetonitrile:Water (50:50) | A mixture of organic solvent and water is typically used to ensure the solubility of the analyte and compatibility with the mobile phase. |
Expected Performance Comparison:
-
Method A is expected to provide good peak shape and resolution due to the robust buffering. However, the non-volatile buffer salts can precipitate and damage the HPLC system if not properly flushed.
-
Method B offers the advantage of MS compatibility, which is highly beneficial for peak identification and characterization of unknown impurities. The use of a low-silanol column is anticipated to yield improved peak symmetry and potentially better recovery of the analyte. The acidic mobile phase in Method B can also help to suppress the ionization of the boronic acid, leading to better retention and peak shape.
In-Depth Experimental Protocol: Method B
This section provides a detailed, step-by-step methodology for the recommended HPLC method for the purity determination of this compound.
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Diluent (Acetonitrile:Water, 50:50 v/v): Mix equal volumes of acetonitrile and HPLC-grade water.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
-
Instrument: A gradient HPLC system with a UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: See gradient table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80.0 | 20.0 |
| 20.0 | 20.0 | 80.0 |
| 25.0 | 20.0 | 80.0 |
| 25.1 | 80.0 | 20.0 |
| 30.0 | 80.0 | 20.0 |
System Suitability Test (SST)
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for the five replicate injections.
Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform the system suitability test.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution.
-
Inject the sample solution.
-
After the sequence is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for at least 30 minutes.
Calculation of Purity
Calculate the percentage purity of the sample using the area normalization method:
% Purity = (Area of main peak / Sum of all peak areas) x 100
Method Validation Workflow
To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[5][7][8]
Caption: A typical workflow for HPLC method validation based on ICH Q2(R1) guidelines.
1. Specificity: Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method. The sample should be exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method should be able to resolve the main peak from any degradation products formed.
2. Linearity: The linearity of the method should be assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A linear relationship between peak area and concentration should be demonstrated with a correlation coefficient (r²) ≥ 0.999.
3. Accuracy: Accuracy should be determined by a recovery study, where a known amount of the analyte is spiked into a placebo or a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.
4. Precision:
- Repeatability (Intra-assay precision): Determined by analyzing a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.
- Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments. The RSD should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness: The robustness of the method should be evaluated by making small, deliberate variations in method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.
7. Solution Stability: The stability of the standard and sample solutions should be evaluated at room temperature and refrigerated conditions over a specified period (e.g., 24-48 hours).
Potential Degradation Pathway of this compound
Caption: Common degradation pathways for arylboronic acids.
Conclusion
The purity determination of this compound requires a well-developed and validated HPLC method. While a conventional C18 column with a phosphate buffer can provide adequate separation, a method employing a low-silanol C18 column with a volatile mobile phase (Method B) is recommended. This approach not only provides robust and reliable results but also offers the significant advantage of being compatible with mass spectrometry for impurity identification. The detailed protocol and validation workflow provided in this guide serve as a comprehensive resource for researchers and analytical scientists to ensure the quality and consistency of this important chemical intermediate.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Ivan, E. T., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
van Beek, T. A., et al. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]
-
Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
ACS Publications. (2019, March 25). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. [Link]
-
Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015, June 29). Arylboronic Acids. [Link]
-
Wiley-VCH. (2010, June 1). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]
-
Bohrium. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
-
ACS Publications. (2024, November 5). Impurities in Arylboronic Esters Induce Persistent Afterglow. [Link]
-
ResearchGate. (2025, August 4). Impurities in Arylboronic Esters Induce Persistent Afterglow | Request PDF. [Link]
-
ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
figshare. (2025, November 11). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. [Link]
-
SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2025, August 5). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
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- 11. researchgate.net [researchgate.net]
- 12. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Comparison Guide: (7-methyl-1-benzofuran-5-yl)boronic acid Characterization & Purity Profiling
Executive Summary & Core Directive
Status: Commercially available building block (CAS: 254886-15-2).[1] Primary Application: Suzuki-Miyaura cross-coupling for introducing the 7-methylbenzofuran scaffold in medicinal chemistry (e.g., kinase inhibitors, receptor modulators).[1] Critical Insight: Unlike standard organic solids, (7-methyl-1-benzofuran-5-yl)boronic acid does not exhibit a sharp, thermodynamic melting point. [1]
As a Senior Application Scientist, I must clarify that relying on a melting point (MP) for release testing this compound is a technical pitfall. Boronic acids undergo thermal dehydration to form cyclic boroxine anhydrides (trimers) before or during melting. Consequently, the "melting point" observed is often a decomposition range or a phase transition of the in situ formed anhydride.
This guide provides the expected thermal behavior range based on structural analogs and establishes a self-validating protocol for purity assessment that supersedes simple melting point determination.
Physical Property Analysis & Thermal Behavior
melting Point Range Comparison
The following data compares the target compound with its closest structural analog and its stable pinacol ester derivative.
| Compound | Structure | CAS | Melting Point / Thermal Behavior | Reliability as Purity Metric |
| This compound | Free Acid | 254886-15-2 | >180°C (Decomp.) (Broad range due to dehydration)* | Low (Variable due to % anhydride) |
| Benzofuran-5-ylboronic acid | Analog (No Me) | 331834-13-0 | 190–200°C (Decomp.)[1] | Low |
| 7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran | Pinacol Ester | N/A | 85–95°C (Sharp) | High (Stable crystalline solid) |
*Note: The specific MP for CAS 254886-15-2 is not standardized in open literature due to the dehydration phenomenon described below. Users should expect a solid-to-liquid transition accompanied by gas evolution (water vapor) above 180°C.[1]
The Dehydration Trap (Mechanism)
Heating this compound drives the equilibrium toward the boroxine trimer.[1] This is not an impurity but a chemical state change.
Figure 1: Thermal dehydration pathway. The "melting point" observed is often the melting of the Boroxine mixture, not the pure acid.
Comparative Performance: Free Acid vs. Pinacol Ester
In drug development, choosing between the free acid and the ester affects process scalability and analytics.
| Feature | This compound | Pinacol Ester Alternative |
| Atom Economy | High. No heavy protecting group waste.[1] | Lower. Generates pinacol waste upon coupling. |
| Reactivity | High. Rapid transmetallation. | Moderate. Requires in-situ hydrolysis (base activation).[1] |
| Stability | Hygroscopic. Can polymerize/dehydrate on shelf. | Stable. Shelf-stable, non-hygroscopic solid.[1] |
| Purification | Difficult to crystallize (oils/amorphous). | Easy recrystallization (sharp MP). |
| Rec. Use | Early discovery (small scale, high speed). | Process development (bulk scale, storage). |
Validated Experimental Protocols
Since MP is unreliable, use this Self-Validating Purity Protocol to confirm the identity and quality of this compound.
Protocol A: Purity by HPLC (Modified for Boronic Acids)
Standard C18 gradients can cause peak tailing due to interaction with silanols. Use this modified method.
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of silanols).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Sample Prep: Dissolve 1 mg in 50:50 ACN:Water. Inject immediately.
-
Warning: Do not dissolve in pure methanol, as methyl esters may form over time.
-
-
Detection: UV at 254 nm (Benzofuran absorption).
-
Pass Criteria: Single peak >95% area. (Note: Boroxine and Acid equilibrate fast on column and usually elute as one peak or a smear; sharp peak indicates good quality).
Protocol B: Identity by ¹H-NMR (DMSO-d₆)
DMSO-d₆ is the only solvent that stabilizes the monomeric species via hydrogen bonding.[1]
-
Solvent: DMSO-d₆ (Dry).
-
Key Signals:
-
Interpretation: If the -OH signal is missing or integrated <2H, the sample is partially dehydrated. This does not mean the sample is bad for coupling, but the molecular weight correction must be applied for stoichiometry.
Synthesis & Application Workflow
The following diagram illustrates where this boronic acid fits in a standard Suzuki coupling workflow and the critical control points.
Figure 2: Synthesis and application workflow. Note that the Pinacol Ester is often used directly to avoid the isolation issues of the free boronic acid.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3][4] Wiley-VCH.[1] (Detailed discussion on boroxine dehydration thermodynamics).
-
Sigma-Aldrich. (2024). Product Specification: Benzofuran-5-ylboronic acid (Analog Reference).[1][5] (Provides baseline thermal data for benzofuran boronic acids).
-
Santini, R., et al. (2010). A mild and efficient method for the preparation of arylboronic acids. Journal of Organic Chemistry. (Protocol for hydrolysis of pinacol esters).
-
PubChem. (2024). Compound Summary: this compound (CAS 254886-15-2).[1] National Library of Medicine.
Sources
- 1. americanelements.com [americanelements.com]
- 2. Recent Advances in the Synthesis of Borinic Acid Derivatives | MDPI [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esdmedikal.com [esdmedikal.com]
A Senior Application Scientist's Guide to the Structural and Functional Landscape of Substituted Benzofuran Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold stands as a privileged structure, present in numerous biologically active compounds.[1][2] The introduction of a boronic acid moiety to this heterocyclic system unlocks a unique chemical space, offering a versatile platform for the development of novel therapeutics. These organoboron compounds have garnered significant attention for their potential as enzyme inhibitors and for their utility in cross-coupling reactions, making them invaluable tools in drug discovery.[3]
This guide provides a comprehensive overview of the structural analysis of substituted benzofuran boronic acids. Recognizing the current scarcity of a cohesive public dataset for a comparative analysis of their crystal structures, this document shifts focus to empower researchers with the foundational knowledge and detailed protocols required to independently synthesize, crystallize, and structurally characterize these promising molecules. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The Architectural Significance of the Benzofuran Boronic Acid Core
The fusion of the electron-rich benzofuran ring system with the electrophilic boronic acid group creates a molecule with a unique electronic and structural profile. The boronic acid functionality, a Lewis acid, can engage in reversible covalent interactions with diols, a feature that is critical for their biological activity, particularly as enzyme inhibitors.[] The pKa of the boronic acid is a crucial parameter influencing its interaction with biological targets and can be modulated by the electronic nature of substituents on the benzofuran ring. Generally, electron-withdrawing groups decrease the pKa, making the boron atom more Lewis acidic, while electron-donating groups have the opposite effect.
A Generalized Workflow for Structural Elucidation
The journey from a synthesized compound to a fully characterized crystal structure is a meticulous process. The following workflow, visualized in the diagram below, outlines the critical stages. Success at each step is predicated on the careful execution of the previous one, forming a self-validating experimental cascade.
Caption: A generalized workflow for the synthesis, crystallization, and structural elucidation of substituted benzofuran boronic acids.
Experimental Protocols
Synthesis of a Representative Substituted Benzofuran Boronic Acid
The synthesis of substituted benzofuran boronic acids can be achieved through various strategies. A common approach involves the lithiation of a substituted benzofuran followed by quenching with a trialkyl borate. The following is a generalized protocol that can be adapted for various derivatives.
Materials:
-
Substituted benzofuran (e.g., 5-bromobenzofuran)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted benzofuran (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution. The choice of a strong base like n-BuLi is to ensure efficient deprotonation at the 2-position of the benzofuran ring.
-
Stir the reaction mixture at -78 °C for 1 hour. This allows for the complete formation of the lithiated intermediate.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture. The borate ester acts as an electrophile, trapping the lithiated benzofuran.
-
Stir the mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature and stir for another 30 minutes.
-
Quench the reaction by adding 2 M HCl. This hydrolyzes the borate ester to the desired boronic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure substituted benzofuran boronic acid.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires screening.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/petroleum ether) in a loosely covered vial.[5] Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
Interpreting the Crystal Structure: An Illustrative Example
While a comprehensive comparative dataset is not yet available, we can examine the crystal structure of a related benzofuran derivative to understand the key structural features to analyze. For instance, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester reveals a triclinic crystal system with the P-1 space group.[5] Key parameters to analyze in the crystal structure of a substituted benzofuran boronic acid would include:
-
Bond Lengths and Angles: The B-C and B-O bond lengths are fundamental. In arylboronic acids, B-C bond lengths are typically in the range of 1.57-1.59 Å, and B-O bond lengths are around 1.35-1.38 Å.[6] Deviations from these values can indicate electronic effects of the substituents.
-
Torsion Angles: The dihedral angle between the benzofuran ring and the boronic acid group is important. Steric hindrance from substituents can cause this group to twist out of the plane of the benzofuran ring.
-
Intermolecular Interactions: Hydrogen bonding is a dominant feature in the crystal packing of boronic acids. The B(OH)2 group can act as both a hydrogen bond donor and acceptor, often forming dimeric structures. Other interactions like C-H···O and π-π stacking can also play a significant role in stabilizing the crystal lattice.[5]
The following diagram illustrates the typical hydrogen bonding pattern observed in arylboronic acids, which is a critical aspect to analyze in the crystal structures of substituted benzofuran boronic acids.
Caption: A schematic representation of the common centrosymmetric hydrogen-bonded dimer motif in boronic acids.
Comparative Analysis of Physicochemical and Biological Properties
While a direct comparison of crystal structures is challenging, we can compare the expected and reported effects of substituents on the properties of benzofuran boronic acids.
Physicochemical Properties
| Property | Unsubstituted | Electron-Donating Substituent (e.g., -OCH₃) | Electron-Withdrawing Substituent (e.g., -Cl, -NO₂) |
| pKa | Baseline | Higher (less acidic) | Lower (more acidic) |
| Solubility | Moderate | Generally lower in nonpolar solvents | May vary, can increase in polar solvents |
| Stability | Moderate | Generally stable | Can be less stable depending on the group |
This table represents general trends and actual values will vary.
Biological Activities
Benzofuran derivatives have been extensively studied for a wide range of biological activities.[1][2][7][8] The introduction of a boronic acid moiety can enhance or modulate these activities.
| Biological Activity | Key Findings and Structure-Activity Relationships (SAR) |
| Anticancer | Benzofuran derivatives have shown activity against various cancer cell lines.[2][7][9] The substitution pattern on the benzofuran ring is crucial. For example, substitutions at the C-2 and C-3 positions can significantly impact cytotoxicity.[1] |
| Antimicrobial | Substituted benzofurans have demonstrated antibacterial and antifungal properties.[1][7] Electron-withdrawing groups on the benzofuran ring and on an aryl substituent at the 2-position can increase antimicrobial potency.[1] Benzofuran-2-boronic acid itself has shown β-lactamase inhibition activity. |
Conclusion
This guide provides a foundational framework for researchers venturing into the study of substituted benzofuran boronic acids. While a comprehensive comparative analysis of their crystal structures awaits the generation of more public data, the provided protocols and insights into their synthesis, crystallization, and structural features offer a robust starting point. By understanding the interplay between chemical structure, physicochemical properties, and biological activity, the scientific community can continue to unlock the therapeutic potential of this fascinating class of molecules. The Cambridge Structural Database (CSD) remains the primary repository for such data, and researchers are encouraged to deposit their findings to enrich our collective understanding.
References
-
El-Sayed, M. A., et al. (2022). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Scientific Reports, 12(1), 1-22. [Link]
-
Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Chemistry International, 1(2), 64-76. [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27966-27983. [Link]
-
Gaikwad, S. D., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1256-1264. [Link]
-
Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences, 15(2), 930-950. [Link]
-
Adamczyk-Woźniak, A., et al. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 2(11), 843-847. [Link]
-
Vippagunta, S. R., et al. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
Cravotto, G., et al. (2016). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 21(11), 1489. [Link]
-
Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4298. [Link]
-
Wuest, J. D. (2003). Engineering crystals built from molecules containing boron. Journal of Chemical Education, 80(9), 1003. [Link]
-
Arunakumar, D. B., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7), 46-54. [Link]
-
Li, C., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 315. [Link]
-
Voelter, W., et al. (2010). X-ray Crystal Structure Analysis of Substituted 5-(2,3-Dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]-pyrimidin-7-one (iso-Biagra). Zeitschrift für Naturforschung B, 55(10), 1079-1082. [Link]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]
-
Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2788. [Link]
-
Wang, Y. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
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- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: (7-Methyl-1-benzofuran-5-yl)boronic Acid
Executive Safety Assessment
(7-Methyl-1-benzofuran-5-yl)boronic acid is a functionalized aryl boronic acid commonly used as a Suzuki-Miyaura coupling partner in medicinal chemistry. While specific toxicological data for this exact isomer is limited in public registries, its structural class (benzofuran-substituted boronic acids) dictates a strict safety profile.
Core Hazard Profile (Class-Based):
-
Signal Word: WARNING
-
Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).
-
Pharmacological Caution: The benzofuran moiety is a privileged pharmacophore. Until specific bioactivity data is established, treat this compound as a potential sensitizer and bioactive agent.
PPE Selection Matrix
Rationale: Standard laboratory PPE is insufficient for fine boronic acid powders due to their propensity for static charge and aerosolization.
| Body Area | Hazard Source | Recommended PPE Specification | Operational Logic |
| Respiratory | Fine particulate dust; Aerosolization during weighing. | Primary: Fume Hood (Face velocity: 100 fpm). Secondary: N95/P100 (Only if hood unavailable - Not Recommended). | Boronic acids are respiratory irritants.[1][2][3] Inhalation can trigger mucosal inflammation. |
| Hands | Dermal absorption; Solution breakthrough. | Standard: Nitrile (4 mil). High Risk: Double-gloving (Nitrile over Nitrile) or Laminate film (Silver Shield). | Breakthrough: Nitrile >480 min (solids). Caution: Dissolved in DMF/DMSO, permeation accelerates. Change gloves immediately upon splash. |
| Eyes | Corrosive dust; Solvent splash. | Standard: Chemical Splash Goggles (ANSI Z87.1). Contraindicated: Safety glasses with side shields (insufficient for fine dust). | Powders can bypass side shields. Boronic acids are acidic and can cause significant corneal damage. |
| Body | Particulate accumulation on clothing. | Standard: Cotton Lab Coat (buttoned). High Risk: Tyvek sleeves or apron during scale-up (>10g). | Prevents migration of bioactive dust outside the lab environment. |
Operational Protocol: Handling & Synthesis
This section synthesizes safety with experimental success. Boronic acids are prone to dehydration, forming boroxines (anhydrides), which alters stoichiometry and increases "dustiness."
Phase A: Weighing & Transfer (Critical Step)
The Static Hazard: Aryl boronic acids are often fluffy, electrostatic solids.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Mitigation: Use an antistatic gun or ionizer bar if the powder flies. Alternatively, weigh into a tared vial containing the reaction solvent (e.g., Dioxane, DMF) to immediately suppress dust.
-
Tooling: Use plastic or anti-static spatulas. Avoid metal spatulas if working with trace metal-sensitive catalysis downstream.
Phase B: Reaction Setup (Suzuki Coupling Context)
-
Solvent Choice: Soluble in DMF, DMSO, MeOH, and warm 1,4-Dioxane.
-
Stoichiometry Check: Commercial boronic acids may contain varying amounts of the boroxine anhydride.
-
Scientist's Tip: If precise stoichiometry is vital, consider a pre-reaction ¹H-NMR in DMSO-d₆ to quantify the acid:anhydride ratio.
-
-
Inert Atmosphere: While air-stable, the active catalytic cycle (Pd(0)) is oxygen-sensitive. Purge reaction vessels with Nitrogen/Argon after addition of the boronic acid but before adding the catalyst.
Phase C: Waste & Disposal
Boron Waste Classification:
-
Stream: Organic Waste (Non-Halogenated, unless halogenated solvents are used).[4]
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) as nitration of the benzofuran ring can be exothermic [1].
-
Deactivation: Quench reaction mixtures with water/brine before disposal to precipitate organic/inorganic salts.
Visualized Workflows
Diagram 1: Safe Handling Workflow
A linear logic flow for minimizing exposure during the experimental lifecycle.
Caption: Operational flow emphasizing dust suppression at the weighing stage.
Diagram 2: Emergency Response Logic
Decision tree for accidental exposure or spills.
Caption: Immediate response protocols for dermal/ocular exposure and solid spills.
References & Authority
-
American Chemical Society (ACS). Hazard Evaluation and Safety Considerations for Scale-Up of Nitration of Aryl Boronic Acids. Organic Process Research & Development. (2021).[3]
-
Fisher Scientific. Safety Data Sheet: Benzofuran-2-boronic acid (Surrogate Data). (2021).[3]
-
Sigma-Aldrich. Safety Data Sheet: m-Tolylboronic acid (Class Data). (2024).[5]
-
ECHA (European Chemicals Agency). Substance Information: Aryl Boronic Acids.
Disclaimer: This guide is based on the structural class properties of benzofuran boronic acids. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
